molecular formula C22H18N2O B2752358 2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 140472-91-9

2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No. B2752358
CAS RN: 140472-91-9
M. Wt: 326.399
InChI Key: GWMCPCJSFNYUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” is a chemical compound with the molecular formula C22H18N2O . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 22 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 326.39 .

Scientific Research Applications

Synthesis and Chemical Properties

2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine and its derivatives have been explored for their unique chemical properties, leading to various applications in scientific research. The compound's synthesis involves intramolecular [3+2] cycloaddition reactions and interactions with different chemical agents to produce multifunctional additives and novel structures. For instance, the preparation of pyrazolo[5,1-c][1,4]benzoxazines showcases the compound's capacity for forming fused heterocycles through intramolecular reactions, indicating its utility in creating complex molecular architectures (Shimizu et al., 1990). Similarly, the synthesis of multifunctional additives for gasoline motor oils from benzoxazine derivatives demonstrates the compound's potential in industrial applications, highlighting its versatility and capacity for modification (Hassan et al., 2011).

Biological and Pharmacological Potential

The biological and pharmacological exploration of this compound derivatives has identified several compounds with promising activities. Studies have revealed antimicrobial, anti-inflammatory, and antioxidant properties, making these compounds of interest for further pharmaceutical research. For example, derivatives showing high antimicrobial activity against specific bacterial strains, as well as compounds with anti-inflammatory effects superior to reference drugs like diclofenac, have been identified. This suggests potential therapeutic applications for these compounds in treating infections and inflammatory conditions (Mandzyuk et al., 2020). Additionally, the synthesis of novel derivatives with antibacterial activities emphasizes the compound's role in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Bildirici et al., 2007).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

As this compound is part of a collection of rare and unique chemicals, it may be used in future research and discovery efforts .

properties

IUPAC Name

2,5-diphenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c1-3-9-16(10-4-1)19-15-20-18-13-7-8-14-21(18)25-22(24(20)23-19)17-11-5-2-6-12-17/h1-14,20,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMCPCJSFNYUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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